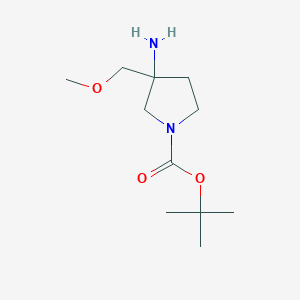

Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and dual substituents at the 3-position: a primary amino group (-NH₂) and a methoxymethyl (-CH₂-O-CH₃) moiety. Its molecular formula is C₁₀H₁₆N₂O₃, with a molecular weight of 230.31 g/mol . This compound is widely utilized as a building block in pharmaceutical synthesis, particularly for its reactive amino group, which enables further functionalization.

Propriétés

IUPAC Name |

tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(12,7-13)8-15-4/h5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLKPNYTIZDTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Addition of the Methoxymethyl Group: The methoxymethyl group can be introduced through an alkylation reaction using methoxymethyl chloride and a base such as sodium hydride.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate may serve as potential therapeutic agents. Their ability to interact with biological targets can be exploited to develop new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.

Mécanisme D'action

The mechanism of action of tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In drug discovery, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, while the amino group can form hydrogen bonds with biological targets, increasing binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Structural Differences

The target compound is distinguished from similar pyrrolidine derivatives by its unique substitution pattern at the 3-position. Below is a comparative analysis of its structural and functional properties against select analogs:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Functional and Reactivity Insights

Amino Group Reactivity: The unprotected amino group in the target compound allows direct coupling reactions, unlike the Boc-protected analog . However, this requires careful handling to avoid undesired side reactions. Compared to the hydroxyl-bearing analog , the methoxymethyl group increases lipophilicity (logP ~1.2 vs. ~0.5), enhancing membrane permeability .

Stereochemical Influence :

- The (2R,4R)-configured analog demonstrates the critical role of stereochemistry in receptor binding. For example, enantiomers may exhibit differing affinities for biological targets, such as G protein-coupled receptors.

Heterocyclic Modifications :

- Pyridine-containing analogs (e.g., the iodo-methoxy derivative ) introduce aromaticity and halogen atoms, enabling π-π stacking and halogen bonding in drug-receptor interactions. These are absent in the target compound but highlight its adaptability for hybridization with heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.